2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride is a chemical compound known for its significant applications in various fields, particularly in the synthesis of contrast agents used in medical imaging. This compound is characterized by the presence of three iodine atoms, which contribute to its high molecular weight and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride typically involves the following steps:
Starting Material: The process begins with m-phthalic acid.
Nitration and Reduction: m-Phthalic acid undergoes nitration to form 5-nitro m-phthalic acid, which is then reduced to 5-amino isophthalic acid.
Iodination: The 5-amino isophthalic acid is subjected to an iodination reaction using iodine monochloride (ICl) in the presence of hydrochloric acid (HCl) to form 5-amino-2,4,6-triiodoisophthalic acid.
Acyl Chloride Formation: The final step involves the conversion of 5-amino-2,4,6-triiodoisophthalic acid to this compound using thionyl chloride (SOCl2) and pyridine in dichloroethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reagent concentrations to achieve consistent results .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of acyl chloride groups.
Oxidation and Reduction: While the compound itself is stable, its derivatives can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed for specific derivatives
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride has several scientific research applications:
Medical Imaging: It is used in the synthesis of contrast agents for X-ray and CT imaging due to its high iodine content, which enhances radiographic contrast.
Proteomics Research: The compound is utilized in biochemical studies to investigate protein interactions and functions.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those used in diagnostic imaging.
Wirkmechanismus
The mechanism of action of 2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride primarily involves its role as a contrast agent. The iodine atoms in the compound absorb X-rays, providing enhanced contrast in imaging studies. This allows for better visualization of internal structures and abnormalities. The compound targets specific tissues and organs, where it accumulates and provides detailed imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride: Similar in structure but with an acetamido group instead of an N-methylacetamido group.
5-Amino-2,4,6-triiodoisophthaloyl dichloride: Contains an amino group, used in similar applications.
Uniqueness
2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride is unique due to its specific functional groups, which provide distinct chemical reactivity and biological interactions. Its N-methylacetamido group offers different solubility and stability properties compared to similar compounds, making it particularly useful in certain pharmaceutical and imaging applications .
Eigenschaften
Molekularformel |
C11H6Cl2I3NO3 |
---|---|
Molekulargewicht |
651.79 g/mol |
IUPAC-Name |
5-[acetyl(methyl)amino]-2,4,6-triiodobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C11H6Cl2I3NO3/c1-3(18)17(2)9-7(15)4(10(12)19)6(14)5(8(9)16)11(13)20/h1-2H3 |
InChI-Schlüssel |
AWICNBWQCKRTAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.